N-Cyclohexylacetamide Substituent Confers Higher Calculated Lipophilicity Relative to N-Phenyl or N-Benzyl Analogs, Modulating Predicted CNS Permeability
Lipophilicity is a critical determinant of ADME properties and off-target risk. The N-cyclohexylacetamide substituent in CAS 516461-37-3 provides a higher calculated logP compared to N-phenyl or N-benzyl analogs, due to the greater hydrophobicity of the cyclohexyl ring. While no experimentally measured logD7.4 value is available for this specific compound, computational predictions using the XLogP3 method place the logP at approximately 3.2–3.8, compared to ~2.5–3.0 for N-phenyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide analogs lacking the cyclohexyl group [1]. This increased lipophilicity may enhance passive membrane permeability but also elevates the risk of cytochrome P450-mediated metabolism unless balanced by metabolic soft spots [2]. Researchers evaluating this compound for CNS applications should consider this enhanced lipophilicity as a potential advantage over less lipophilic analogs, while acknowledging the need for confirmatory experimental logD and PAMPA data.
| Evidence Dimension | Calculated lipophilicity (clogP) comparison |
|---|---|
| Target Compound Data | clogP ~3.2–3.8 (XLogP3 prediction for CAS 516461-37-3) |
| Comparator Or Baseline | N-Phenyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide: clogP ~2.5–3.0 |
| Quantified Difference | ΔclogP ≈ +0.5 to +1.0 log units for the N-cyclohexyl derivative |
| Conditions | Computational prediction (XLogP3-AA method); no experimental logD values available for direct comparison |
Why This Matters
Higher lipophilicity directly influences CNS permeability, protein binding, and metabolic clearance, making this compound a more lipophilic alternative to N-aryl analogs for applications requiring enhanced membrane partitioning.
- [1] PubChem. Predicted logP (XLogP3-AA) for compounds in the pyrazolo[3,4-d]pyrimidine 4-ylsulfanylacetamide series. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
